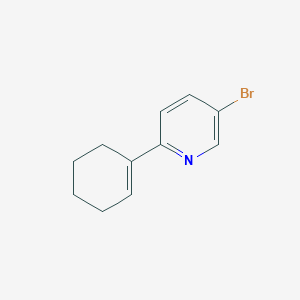

5-Bromo-2-(cyclohex-1-en-1-yl)pyridine

Description

Contextualization within Halogenated Pyridine (B92270) Chemistry Research

Halogenated pyridines are fundamental building blocks in organic synthesis, primarily due to the versatile reactivity of the carbon-halogen bond. acs.orgchemrxiv.org This bond serves as a synthetic handle for a multitude of transformations, including cross-coupling reactions, nucleophilic substitutions, and metallation-trapping sequences, enabling the construction of more complex molecular architectures. chemrxiv.orgnih.gov The presence of a bromine atom at the 5-position of the pyridine ring in 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine is significant. The electronic properties of the pyridine ring are influenced by the electronegative nitrogen atom, making it electron-deficient. This inherent electronic nature, coupled with the presence of a halogen, dictates the regioselectivity of its reactions.

Research in halogenated pyridine chemistry is extensive, with a continuous drive to develop more efficient and selective halogenation methods. acs.orgresearchgate.net Traditional methods often require harsh conditions due to the electron-deficient nature of the pyridine ring, which can lead to a lack of selectivity and functional group intolerance. chemrxiv.orgnih.gov Consequently, modern research focuses on milder, more regioselective techniques, including directed metalation and the use of novel halogenating agents. acs.orgchemrxiv.org The development of such methods is crucial for the late-stage functionalization of complex molecules, a key strategy in drug discovery programs. acs.orgnih.gov

The position of the halogen on the pyridine ring is critical to its chemical behavior. For instance, halogenation at the 3-position has been a long-standing challenge, with recent breakthroughs involving ring-opening and closing sequences through Zincke imine intermediates. chemrxiv.orgnih.govchemrxiv.org Halogenation at the 4-position has been achieved using designed phosphine (B1218219) reagents that act as recyclable activating groups. acs.orgresearchgate.net The 5-bromo substitution pattern, as seen in the title compound, places the halogen at a position that is electronically and sterically distinct from others, offering unique opportunities for selective functionalization.

| Representative Halogenated Pyridine | Significance/Application |

| 5-Bromo-2-fluoropyridine | A versatile building block used in cross-coupling reactions for the synthesis of pharmaceuticals and agrochemicals. rsc.org |

| 3-Bromopyridine | A common starting material for the introduction of substituents at the 3-position of the pyridine ring. |

| 2,6-Dichloropyridine | Used in the synthesis of ligands for coordination chemistry and as an intermediate in the preparation of biologically active compounds. |

This table presents examples of halogenated pyridines and their general applications to provide context for the utility of this class of compounds.

Significance of Cyclohexenyl Moieties in Chemical Synthesis and Structure

The cyclohexenyl group, an unsaturated six-membered carbocycle, is another feature of paramount importance in this compound. This moiety imparts specific conformational constraints and offers a site of reactivity that is complementary to the pyridine ring. Cyclohexene (B86901) and its derivatives are widely used as intermediates in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and polymers. nus.edu.sg

The double bond within the cyclohexenyl ring is susceptible to a range of chemical transformations. Key reactions include:

Electrophilic Additions: Hydrogenation, halogenation, and hydrohalogenation can be used to introduce new functional groups and create saturated cyclohexane (B81311) derivatives. nus.edu.sg

Oxidation: The double bond can be oxidized to form epoxides, diols, or can be cleaved to yield dicarbonyl compounds. These transformations are fundamental in the synthesis of complex natural products. nus.edu.sg

Allylic Functionalization: The carbon atoms adjacent to the double bond (allylic positions) are activated and can be selectively functionalized through radical or transition-metal-catalyzed reactions.

| Reaction Type | Reagents | Product(s) |

| Hydrogenation | H₂, Pd/C | Cyclohexane |

| Bromination | Br₂ | 1,2-Dibromocyclohexane |

| Epoxidation | m-CPBA | Cyclohexene oxide |

| Dihydroxylation | OsO₄, NMO | cis-1,2-Cyclohexanediol |

This table illustrates common reactions of the cyclohexene double bond, highlighting the synthetic versatility of the cyclohexenyl moiety.

Overview of Research Trajectories for Complex Heterocyclic Systems

The field of heterocyclic chemistry is continuously evolving, with a clear trend towards the synthesis and study of increasingly complex and multi-functionalized systems. The rationale behind this trajectory is the pursuit of molecules with novel properties and enhanced biological activities. The combination of different pharmacophores or reactive moieties within a single molecular framework, as exemplified by this compound, is a common strategy in modern drug design and materials science.

Current research often focuses on the development of synthetic methodologies that allow for the efficient and selective construction of these complex targets. This includes the exploration of cascade reactions, multicomponent reactions, and the use of chemo- and regioselective catalysts. The goal is to build molecular complexity in a step-economical fashion, minimizing waste and maximizing efficiency.

Scope and Focus of Current Academic Investigations on the Compound

A comprehensive search of the current chemical literature does not reveal specific academic investigations focused exclusively on this compound. This suggests that the compound may be a novel entity or a synthetic intermediate that has not yet been the subject of detailed study. However, based on the known reactivity of its constituent parts, several potential avenues for future research can be proposed.

The primary focus of any initial investigation would likely be the development of an efficient synthesis for the compound. This could potentially be achieved through a cross-coupling reaction, such as a Suzuki or Stille coupling, between a suitable cyclohexenylboronic acid (or ester) and 2,5-dibromopyridine, or a related pyridine derivative.

Once synthesized, the reactivity of this compound could be explored. The bromine atom on the pyridine ring would be a prime target for further functionalization via cross-coupling reactions, allowing for the introduction of a wide variety of substituents. Simultaneously, the double bond of the cyclohexenyl moiety could be subjected to the various transformations mentioned in section 1.2. The interplay between the reactivity of the two moieties would be of significant interest, particularly in terms of chemoselectivity.

Ultimately, the potential biological activity of this compound and its derivatives would be a key area of investigation. The combination of a pyridine ring, a common scaffold in medicinal chemistry, with a cyclohexenyl group could lead to compounds with interesting pharmacological profiles.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(cyclohexen-1-yl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h4,6-8H,1-3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRYHFFMYKAAAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)C2=NC=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Development for 5 Bromo 2 Cyclohex 1 En 1 Yl Pyridine

Strategies for Pyridine (B92270) Ring Functionalization and Bromination

Regioselective Halogenation Approaches for Pyridine Derivatives

The functionalization of pyridine rings is a cornerstone of heterocyclic chemistry. Direct electrophilic halogenation of pyridine is often challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic attack. However, the regioselectivity of such reactions can be controlled. For a 2-substituted pyridine, electrophilic substitution typically occurs at the C-3 or C-5 position.

Several methods have been developed for the selective halogenation of pyridines. One approach involves the use of designed phosphine (B1218219) reagents, which can facilitate chlorination, bromination, and iodination under specific conditions. nih.gov Another strategy for achieving high regioselectivity is the halogenation of pyridine N-oxides. This method provides practical access to various 2-halo-substituted pyridines under mild conditions. nih.gov For instance, the bromination of fused pyridine N-oxides using p-toluenesulfonic anhydride (B1165640) as an activator and a bromide source like tetrabutylammonium (B224687) bromide yields C2-brominated products with high regioselectivity.

Optimization of Bromination Reaction Conditions at the C-5 Position

Achieving selective bromination at the C-5 position of a 2-substituted pyridine requires careful optimization of the reaction conditions. The choice of brominating agent, solvent, temperature, and catalyst can significantly influence the yield and regioselectivity of the reaction.

Common brominating agents include N-Bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH), and elemental bromine (Br₂). nih.gov The use of NBS in a solvent like dimethylformamide (DMF) is a well-established method for brominating certain heterocyclic systems. nih.gov The efficiency of bromination using DBH can be significantly enhanced by the addition of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), which can lead to nearly quantitative yields in shorter reaction times. nih.gov

In some cases, metal-catalyzed reactions offer a pathway to selective C-5 bromination. For example, copper-promoted C5-selective bromination of 8-aminoquinoline (B160924) amides has been demonstrated, where a screening of various copper salts and bases identified an optimal system for the reaction. beilstein-journals.org While this applies to a quinoline (B57606) system, the principles can be relevant for pyridine derivatives.

Below is a table summarizing optimized conditions for C-5 bromination based on analogous reactions reported in the literature.

| Brominating Agent | Catalyst/Additive | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | None | DMF | Ambient | Moderate to Good | nih.gov |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | TMSOTf (Lewis Acid) | CH₂Cl₂ | 40 | >95 | nih.gov |

| Br₂/H₂O | None | Water | Varies | Good | nih.gov |

| Alkyl Bromides | Cu(OAc)₂·H₂O | DMSO | 100 | Up to 99 | beilstein-journals.org |

Formation of the Cyclohexenyl-Pyridine Linkage

The crucial step in constructing the target molecule is the formation of the C-C bond between the 5-bromopyridine unit and the cyclohexenyl group. This is most effectively accomplished through palladium-catalyzed cross-coupling reactions. A plausible synthetic route involves starting with a di-halogenated pyridine, such as 2,5-dibromopyridine, and selectively coupling the more reactive C-2 position with a cyclohexenyl organometallic reagent.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Several palladium-catalyzed cross-coupling reactions are suitable for forming the C(sp²)-C(sp²) bond between a pyridine ring and a cyclohexene (B86901) ring. sigmaaldrich.com These reactions are fundamental in modern organic synthesis for their reliability and functional group tolerance. wikipedia.org

Suzuki-Miyaura Coupling : This reaction involves the coupling of an organoboron compound (e.g., cyclohex-1-en-1-ylboronic acid) with a halide (e.g., 2,5-dibromopyridine). youtube.com It is widely used due to the stability and low toxicity of the boronic acid reagents. organic-chemistry.orgresearchgate.net The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. youtube.com

Stille Coupling : The Stille reaction couples an organotin compound (organostannane) with an organic halide. wikipedia.orglibretexts.org For this synthesis, tributyl(cyclohex-1-en-1-yl)stannane would be reacted with the brominated pyridine precursor. organic-chemistry.org A major drawback is the toxicity of the tin compounds. organic-chemistry.org

Heck Reaction : The Heck reaction couples an unsaturated halide with an alkene, in this case, reacting 5-bromo-2-iodopyridine (B1269129) with cyclohexene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.orgrsc.org This method directly forms the substituted alkene.

Negishi Coupling : This reaction utilizes an organozinc reagent (e.g., (cyclohex-1-en-1-yl)zinc chloride) to couple with the organic halide. wikipedia.org Negishi coupling is known for its high functional group tolerance and reactivity. wikipedia.orgorgsyn.orgorgsyn.org

The success of palladium-catalyzed cross-coupling reactions is highly dependent on the catalyst system, particularly the choice of ligands coordinated to the palladium center. nih.gov The ligand stabilizes the palladium catalyst and influences its reactivity, affecting the rates of oxidative addition and reductive elimination in the catalytic cycle. wikipedia.orgwikipedia.org

For coupling reactions involving electron-deficient heteroaryl halides like bromopyridines, sterically bulky and electron-rich phosphine ligands are often required. Ligands developed by the Buchwald group, such as SPhos, RuPhos, and XPhos, have proven to be highly effective for challenging couplings. nih.gov These ligands promote the formation of highly active, monoligated palladium(0) species that facilitate the difficult oxidative addition step with heteroaryl chlorides and bromides. nih.govorganic-chemistry.org The use of palladium precatalysts, which are stable and readily activated under reaction conditions, has also become common practice. nih.gov

The following table showcases a comparison of different catalyst systems used in Suzuki-Miyaura reactions involving heteroaryl compounds.

| Palladium Source | Ligand | Base | Solvent | Substrate Example | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | Aminopyridine + Arylboronic acid | 97 | organic-chemistry.org |

| Pd(OAc)₂ | RuPhos | K₃PO₄ | Toluene | Chloropyridine + Arylboronic acid | 95 | nih.gov |

| Pd₂(dba)₃ | (t-Bu)₃P-HBF₄ | K₃PO₄ | Dioxane/H₂O | 2-Bromopyridine + Arylboronic acid | 85 | nih.gov |

| Pd(PPh₃)₄ | None (PPh₃ from catalyst) | K₂CO₃ | DME | 2,5-Dibromopyridine + Arylboronic acid | Good | mdpi.com |

| RuPhos-precatalyst | RuPhos (from precatalyst) | LiHMDS | Toluene | 3-Bromo-2-aminopyridine + Amine | 83 | nih.gov |

While cross-coupling reactions are versatile, their application to specific substrates like pyridine-cyclohexene systems has limitations. The reactivity of the halopyridine is a key factor, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. orgsyn.orgorgsyn.org This differential reactivity can be exploited for selective, sequential couplings on a dihalopyridine substrate.

A significant challenge in coupling nitrogen-containing heterocycles is potential catalyst inhibition. organic-chemistry.org The basic nitrogen atom of the pyridine ring can coordinate to the palladium center, deactivating the catalyst. The use of bulky ligands helps to mitigate this issue by preventing strong binding of the pyridine nitrogen. organic-chemistry.org

Furthermore, the nature of the organometallic coupling partner is crucial. While Suzuki and Negishi reactions with the corresponding cyclohexenyl boron or zinc reagents are generally robust, the Heck reaction with cyclohexene itself might lead to issues with regioselectivity (β-hydride elimination) and the formation of multiple products. rsc.org The Stille reaction, while effective, is often avoided in pharmaceutical applications due to the toxicity and difficulty in removing organotin byproducts. organic-chemistry.org

Alternative Synthetic Routes to the Cyclohexenyl Moiety Introduction

The formation of the C-C bond between the pyridine ring and the cyclohexenyl moiety is most effectively achieved through palladium-catalyzed cross-coupling reactions. Several established methods, including the Suzuki-Miyaura, Stille, and Negishi couplings, offer viable pathways. The choice of method often depends on factors like reagent availability, functional group tolerance, and reaction conditions. The typical precursor for these reactions would be a di-halogenated pyridine, such as 2,5-dibromopyridine, where the differential reactivity of the bromine atoms can be exploited.

Suzuki-Miyaura Coupling: This reaction is a powerful and widely used method for forming C-C bonds, coupling an organoboron compound with an organic halide. nih.govyoutube.com For the synthesis of the target molecule, this would involve the reaction of a 2-halo-5-bromopyridine with cyclohex-1-en-1-ylboronic acid or its corresponding pinacol (B44631) ester. The reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine ligand. nih.govmdpi.com The use of boronic acids is advantageous due to their relative stability and lower toxicity compared to other organometallic reagents. organic-chemistry.org However, the stability and reactivity of heteroaryl boron reagents can sometimes be challenging. nih.gov

Stille Coupling: The Stille coupling utilizes an organotin reagent, such as (cyclohex-1-en-1-yl)tributylstannane, to couple with the pyridine halide. organic-chemistry.orgorgsyn.org This method is known for its tolerance of a wide variety of functional groups. orgsyn.org The primary drawback of the Stille reaction is the toxicity associated with organotin compounds, which can complicate product purification and waste disposal, particularly on a larger scale. organic-chemistry.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex. researchgate.netrsc.org This method is noted for its high yields and excellent functional group tolerance under mild conditions. orgsyn.orgorganic-chemistry.org For this synthesis, one could couple a 5-bromo-2-pyridylzinc reagent with a cyclohexenyl halide or, more practically, react a 2-halo-5-bromopyridine with a cyclohexenylzinc halide. The development of stable, solid 2-pyridylzinc reagents has enhanced the utility of this method. organic-chemistry.org

| Coupling Reaction | Pyridine Precursor | Cyclohexenyl Reagent | Typical Catalyst/Ligand | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 2,5-Dibromopyridine | Cyclohex-1-en-1-ylboronic acid or ester | Pd(PPh₃)₄, Pd₂(dba)₃ / XPhos | Low toxicity of boron reagents; mild conditions. nih.govorganic-chemistry.org | Potential instability of heteroarylboronates. nih.gov |

| Stille | 2,5-Dibromopyridine | (Cyclohex-1-en-1-yl)tributylstannane | Pd(PPh₃)₄ | High functional group tolerance. orgsyn.org | Toxicity of organotin reagents and byproducts. organic-chemistry.org |

| Negishi | 2,5-Dibromopyridine | Cyclohex-1-en-1-ylzinc halide | Pd(PPh₃)₄, Pd₂(dba)₃ / XPhos | High yields; mild conditions; tolerates many functional groups. orgsyn.orgresearchgate.netorganic-chemistry.org | Organozinc reagents can be moisture-sensitive. |

Protecting Group Strategies and Chemoselectivity in Synthesis

In the synthesis of functionalized pyridines, particularly through metal-catalyzed reactions, the lone pair of electrons on the pyridine nitrogen can coordinate to the metal center of the catalyst. This coordination can inhibit or completely halt the catalytic cycle. Therefore, employing a protecting group for the nitrogen atom is often a necessary strategy to ensure the reaction proceeds efficiently. researchgate.netchemicalforums.com

A common and effective strategy is the formation of a Pyridine N-oxide . The N-oxide group alters the electronic properties of the pyridine ring, activating the C2 and C6 positions for nucleophilic attack or direct arylation while simultaneously preventing the nitrogen from interfering with the catalyst. acs.org Following the successful coupling reaction, the N-oxide can be readily reduced back to the pyridine using mild reducing agents like palladium on carbon with ammonium (B1175870) formate. acs.org

Another approach involves the use of borane (B79455) (BH₃) to form a borane-amine adduct with the pyridine nitrogen. This complex effectively masks the lone pair, allowing cross-coupling reactions to occur. The borane protecting group can be removed post-reaction. researchgate.net

Chemoselectivity is a critical aspect when using a precursor like 2,5-dibromopyridine. In palladium-catalyzed cross-coupling reactions, the C-Br bond at the C2 position is generally more reactive than the C-Br bond at the C5 position due to electronic effects and proximity to the nitrogen atom. orgsyn.org This differential reactivity allows for the selective introduction of the cyclohexenyl moiety at the C2 position, leaving the C5-bromo group available for subsequent transformations if desired. By carefully controlling the reaction conditions (e.g., stoichiometry of the cyclohexenyl reagent, reaction time, and temperature), a high degree of chemoselectivity can be achieved, leading to the desired 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine product.

| Protecting Group | Method of Protection | Role in Synthesis | Deprotection Conditions |

|---|---|---|---|

| N-oxide | Oxidation with an agent like m-CPBA | Prevents catalyst inhibition; activates C2 position for substitution. acs.org | Reduction (e.g., Pd/C, HCOONH₄). acs.org |

| Borane (BH₃) | Reaction with borane-THF or borane-DMS complex | Masks the nitrogen lone pair to prevent catalyst coordination. researchgate.net | Typically removed during aqueous workup or by heating. |

Scalable Synthesis and Process Chemistry Considerations

Transitioning a synthetic route from a laboratory setting to large-scale industrial production introduces a new set of challenges that must be addressed to ensure the process is safe, efficient, cost-effective, and environmentally sustainable. acs.orgmdpi.com

One of the primary considerations is the choice of the coupling reaction . While the Stille coupling is effective, the high toxicity of tin reagents makes it an undesirable choice for large-scale synthesis due to safety and environmental concerns. organic-chemistry.org The Suzuki-Miyaura and Negishi couplings are generally preferred. The Negishi reaction, in particular, has been successfully applied on a multi-kilogram scale for pyridine derivatives. researchgate.net

Cost and availability of raw materials are paramount. This includes not only the starting pyridine precursor but also the organometallic reagent and the catalyst. Process chemists aim to minimize the loading of the expensive palladium catalyst by optimizing reaction parameters and employing highly efficient ligand systems. acs.org

Process safety and robustness are critical. The moisture sensitivity of some organometallic reagents, like organozincs, requires stringent control of the reaction environment (e.g., inert atmosphere). The thermal stability of intermediates and the potential for exothermic events must be thoroughly evaluated.

Finally, work-up and purification procedures must be optimized for scale. The removal of residual palladium and other metal-containing byproducts is essential, especially if the compound is intended for pharmaceutical use. Crystallization is often the preferred method of purification on a large scale as it is more economical than chromatography.

| Consideration | Suzuki-Miyaura | Stille | Negishi |

|---|---|---|---|

| Toxicity/Environmental Impact | Low (Boron byproducts are generally non-toxic) | High (Organotin compounds are highly toxic) organic-chemistry.org | Moderate (Zinc salts are less toxic than tin) |

| Reagent Stability & Handling | Boronic acids are often air- and moisture-stable solids | Organostannanes are relatively stable | Organozinc reagents are often moisture-sensitive organic-chemistry.org |

| Cost-Effectiveness | Generally favorable due to reagent stability and lower toxicity | High costs associated with tin and waste disposal | Can be cost-effective, especially with efficient catalyst systems researchgate.net |

| Scalability Precedent | Widely used in industry | Limited due to toxicity | Demonstrated on multi-kilogram scale for pyridines researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 2 Cyclohex 1 En 1 Yl Pyridine

Reactions at the Bromine Atom (C-Br Bond Transformations)

The carbon-bromine bond in 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine is the most synthetically versatile site for molecular elaboration. Its reactivity can be harnessed through nucleophilic substitution, transition metal-catalyzed cross-coupling, and radical pathways.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) on a pyridine (B92270) ring typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org In this compound, the pyridine nitrogen itself withdraws electron density, but the cyclohexenyl group at the 2-position is generally considered electron-donating, which deactivates the ring toward nucleophilic attack. uoanbar.edu.iq

The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org First, the nucleophile adds to the carbon atom bearing the bromine, breaking the ring's aromaticity and forming a resonance-stabilized anionic intermediate. In the second step, the bromide ion is eliminated, restoring the aromaticity of the pyridine ring.

Due to the lack of strong activating groups, SNAr reactions on this compound are generally expected to be challenging, requiring forcing conditions such as high temperatures and strongly basic nucleophiles. uoanbar.edu.iq Reactivity can be enhanced by quaternizing the pyridine nitrogen, which significantly increases the ring's electron deficiency and thus its susceptibility to nucleophilic attack. researchgate.netnih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position is an excellent substrate for a wide array of transition metal-catalyzed cross-coupling reactions. These methods provide powerful tools for forming new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

Derivatization via Carbon-Heteroatom Bond Formation (e.g., C-N, C-O, C-S)

Carbon-Nitrogen (C-N) Bond Formation: The Buchwald-Hartwig amination is a premier method for constructing C-N bonds. wikipedia.orglibretexts.org This palladium-catalyzed reaction couples the bromopyridine with a wide range of primary and secondary amines, as well as other nitrogen nucleophiles. The choice of phosphine (B1218219) ligand is critical for achieving high efficiency and broad substrate scope. organic-chemistry.org Alternatively, the Ullmann condensation (often referred to as the Goldberg reaction for C-N coupling) utilizes a copper catalyst, typically requiring higher temperatures but offering a complementary approach. wikipedia.org

| Reaction Type | Nitrogen Source | Catalyst/Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100-120 |

| Buchwald-Hartwig | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 |

| Ullmann (Goldberg) | Imidazole | CuI / L-proline | K₂CO₃ | DMSO | 110-130 |

Carbon-Oxygen (C-O) Bond Formation: The formation of aryl ethers from this compound can be achieved through palladium- or copper-catalyzed methods. The Ullmann condensation, traditionally a copper-mediated reaction, couples aryl halides with alcohols or phenols to yield diaryl or alkyl aryl ethers. wikipedia.orgorganic-chemistry.org Modern protocols often employ palladium catalysts with specialized ligands, allowing for milder reaction conditions. researchgate.net

| Reaction Type | Oxygen Source | Catalyst/Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Ullmann Condensation | Phenol | CuI / 1,10-Phenanthroline | Cs₂CO₃ | NMP | 120-150 |

| Pd-Catalyzed Etherification | Butanol | Pd(OAc)₂ / BrettPhos | K₃PO₄ | Toluene | 100 |

Carbon-Sulfur (C-S) Bond Formation: Thioethers can be synthesized via coupling reactions with thiols. These transformations are typically catalyzed by palladium or copper complexes and proceed under conditions similar to those used for C-N and C-O bond formation. wikipedia.org

| Reaction Type | Sulfur Source | Catalyst/Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Pd-Catalyzed Thiolation | Thiophenol | Pd₂(dba)₃ / Xantphos | DIPEA | Dioxane | 110 |

| Cu-Catalyzed Thiolation | Sodium thiomethoxide | CuI | - | DMF | 120 |

Formation of Polycyclic and Fused Ring Systems

The strategic placement of the cyclohexenyl group at the 2-position, adjacent to the pyridine nitrogen, and the bromine atom at the 5-position allows for intramolecular cyclization reactions to construct novel polycyclic frameworks. The Intramolecular Heck Reaction is a particularly powerful tool for this purpose. wikipedia.orgorganicreactions.org The reaction mechanism involves the oxidative addition of a Palladium(0) catalyst to the C-Br bond, followed by the intramolecular insertion of the cyclohexene (B86901) double bond into the newly formed Pd-C bond. thieme-connect.de Subsequent β-hydride elimination leads to the formation of a fused, tricyclic system. libretexts.orgprinceton.edu The regioselectivity of the cyclization (i.e., the size of the newly formed ring) is governed by the geometry of the transition state.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Product Type |

|---|---|---|---|---|---|

| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | Acetonitrile | 80-100 | Fused Tricyclic System |

| PdCl₂(PPh₃)₂ | - | Ag₂CO₃ | DMF | 100-120 | Fused Tricyclic System |

Radical Reactions Involving the Bromine Moiety

The C-Br bond can undergo homolytic cleavage to generate a pyridyl radical. This can be achieved under various conditions, including photoredox catalysis or with the use of radical initiators. nih.gov The resulting 2-(cyclohex-1-en-1-yl)pyridin-5-yl radical is a reactive intermediate that can participate in a range of transformations. For instance, in the presence of a suitable hydrogen atom donor, the bromine atom can be replaced with hydrogen (hydro-debromination). Alternatively, the radical can add to unsaturated systems, such as alkenes or alkynes, in intermolecular or intramolecular fashion to form new C-C bonds. libretexts.org Another key reaction is the Minisci reaction, which typically involves the addition of a nucleophilic carbon-centered radical to a protonated heteroaromatic ring; a related pathway could involve the pyridyl radical generated from the bromo-precursor. nih.gov

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom is located in an sp² hybrid orbital and is not part of the aromatic π-system. wikipedia.org This makes the nitrogen atom basic and nucleophilic, allowing it to react with electrophiles without disrupting the ring's aromaticity. gcwgandhinagar.com

This reactivity is analogous to that of tertiary amines and includes:

Protonation: Reaction with acids to form pyridinium (B92312) salts.

N-Alkylation (Quaternization): Reaction with alkyl halides (e.g., methyl iodide) to form quaternary pyridinium salts. rsc.orgosti.gov This modification significantly alters the electronic properties of the molecule, making the pyridine ring much more electron-deficient and activating it towards nucleophilic attack. The steric hindrance from the adjacent cyclohexenyl group might slightly reduce the rate of quaternization compared to an unsubstituted pyridine. nih.gov

N-Oxidation: Reaction with oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) yields the corresponding pyridine N-oxide. organic-chemistry.orgyoutube.com The N-oxide functionality activates the positions ortho (C2 and C6) and para (C4) to the nitrogen for both electrophilic and nucleophilic substitution, providing a powerful strategic tool for further functionalization. semanticscholar.org

Coordination Chemistry and Ligand Properties (excluding biological binding)

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a potential ligand for coordination to metal centers. The presence of the 2-(cyclohex-1-en-1-yl) substituent can influence its coordination properties.

2-Alkenylpyridines are known to act as C,N-chelating ligands in complexes with transition metals like ruthenium(II). researchgate.netrsc.org In these complexes, the pyridine nitrogen and a carbon atom from the vinyl group coordinate to the metal center. rsc.org It is plausible that this compound could exhibit similar behavior, forming chelate complexes where both the pyridine nitrogen and the double bond of the cyclohexenyl ring interact with a metal ion.

The coordination chemistry of pyridine-type ligands is rich and has been extensively studied for the formation of molecular assemblies and functional materials. nih.gov The electronic properties of the pyridine ring, influenced by the bromo and cyclohexenyl substituents, will affect the stability and properties of the resulting metal complexes. The electron-withdrawing nature of the bromine atom at the 5-position would be expected to decrease the basicity of the pyridine nitrogen, thus influencing its coordination strength.

| Potential Coordination Modes | Description | Supporting Evidence from Analogous Systems |

| Monodentate N-coordination | The pyridine nitrogen atom coordinates to a single metal center. | Common coordination mode for pyridine derivatives. nih.gov |

| Bidentate C,N-chelation | The pyridine nitrogen and the C1-C2 double bond of the cyclohexenyl ring coordinate to the same metal center. | Observed in cyclometalated ruthenium complexes with 2-alkenylpyridines. researchgate.netrsc.org |

| Bridging Ligand | The pyridine nitrogen coordinates to one metal center, and the cyclohexenyl π-system interacts with another. | Possible in the formation of polynuclear complexes. |

N-Alkylation and Quaternization Reactions

The nitrogen atom of the pyridine ring is nucleophilic and can undergo N-alkylation and quaternization reactions when treated with alkyl halides or other electrophilic reagents.

The quaternization of pyridine derivatives is a well-established reaction. nih.govresearchgate.netosti.gov For this compound, reaction with an alkyl halide (e.g., methyl iodide) would be expected to yield the corresponding N-alkylpyridinium salt. The reaction rate and yield can be influenced by factors such as the nature of the alkyl halide, the solvent, and the temperature. nih.gov Microwave-assisted quaternization has been shown to be an efficient method for various pyridine derivatives. researchgate.net

A general metallaphotoredox approach has been developed for the N-alkylation of a wide range of N-nucleophiles, including pyridines, with various alkyl bromides at room temperature. princeton.edu This method could potentially be applied to this compound for the introduction of diverse alkyl groups.

| Reaction Type | Reagents | Expected Product | Notes |

| N-Alkylation | Alkyl halide (e.g., CH₃I, C₂H₅Br) | N-Alkyl-5-bromo-2-(cyclohex-1-en-1-yl)pyridinium halide | Classic Sₙ2 reaction at the pyridine nitrogen. |

| Quaternization | Excess alkyl halide | N,N-dialkyl... (not applicable for pyridine) | Leads to the formation of a permanently charged pyridinium salt. |

| Metallaphotoredox N-Alkylation | Alkyl bromide, Cu(II) salt, photocatalyst | N-Alkyl-5-bromo-2-(cyclohex-1-en-1-yl)pyridinium salt | A modern, mild method for N-alkylation. princeton.edu |

Transformations of the Cyclohex-1-en-1-yl Moiety

The cyclohex-1-en-1-yl group is a reactive moiety that can undergo a variety of chemical transformations, primarily involving the olefinic double bond and the allylic positions.

Reactions of the Olefinic Double Bond (e.g., Hydrogenation, Epoxidation, Dihydroxylation)

The double bond in the cyclohexenyl ring is susceptible to addition reactions.

Hydrogenation: Catalytic hydrogenation of the double bond would lead to the formation of 5-Bromo-2-(cyclohexyl)pyridine. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel, under a hydrogen atmosphere.

Epoxidation: The double bond can be converted to an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). youtube.com This reaction would yield 5-Bromo-2-(1,2-epoxycyclohexyl)pyridine. The stereochemistry of the epoxidation can be influenced by the presence of directing groups.

Dihydroxylation: Dihydroxylation of the alkene can lead to the formation of a vicinal diol. This can be achieved through different methods to yield either syn- or anti-diols.

Syn-dihydroxylation: Reagents like osmium tetroxide (OsO₄) in the presence of a co-oxidant (e.g., N-methylmorpholine N-oxide, NMO) or cold, dilute potassium permanganate (B83412) (KMnO₄) would produce the cis-diol. wikipedia.orglibretexts.org

Anti-dihydroxylation: This can be achieved in a two-step process involving epoxidation followed by acid- or base-catalyzed ring-opening of the epoxide. libretexts.orgyoutube.comkhanacademy.org

| Reaction | Reagents | Product | Stereochemistry |

| Hydrogenation | H₂, Pd/C | 5-Bromo-2-(cyclohexyl)pyridine | Not applicable |

| Epoxidation | m-CPBA | 5-Bromo-2-(1,2-epoxycyclohexyl)pyridine | Syn addition of oxygen |

| Syn-Dihydroxylation | 1. OsO₄, NMO 2. NaHSO₃ | cis-5-Bromo-2-(1,2-dihydroxycyclohexyl)pyridine | Syn addition of OH groups |

| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | trans-5-Bromo-2-(1,2-dihydroxycyclohexyl)pyridine | Anti addition of OH groups |

Functionalization at Saturated Positions of the Cyclohexenyl Ring

The saturated positions of the cyclohexenyl ring, particularly the allylic positions (C3 and C6), are also sites for potential functionalization. Radical reactions, such as allylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator, could introduce a bromine atom at one of these positions. This would provide a handle for further synthetic modifications. The regioselectivity of such reactions can be influenced by the stability of the resulting radical intermediate. youtube.com

Recent advances in C-H functionalization, often catalyzed by transition metals, allow for the selective introduction of functional groups at previously unreactive C-H bonds. nih.gov While specific examples for this substrate are unavailable, such methods could potentially be applied to functionalize the saturated carbons of the cyclohexenyl ring.

Ring Transformations and Rearrangements Involving the Cyclohexenyl Unit

Under certain conditions, the cyclohexenyl ring could undergo rearrangements or ring-opening/closing reactions. For instance, treatment with strong acids could potentially lead to isomerization of the double bond or other skeletal rearrangements. Ozonolysis of the double bond, followed by reductive or oxidative workup, would cleave the ring and lead to the formation of dicarbonyl compounds.

Regioselectivity and Stereoselectivity in Reactions of the Compound

The regioselectivity and stereoselectivity of reactions involving this compound would be governed by the electronic and steric properties of the molecule.

Regioselectivity:

In electrophilic additions to the cyclohexenyl double bond, Markovnikov's rule would predict the regiochemistry of the addition. wikipedia.orgucla.edu For example, in the addition of HBr, the bromine atom would be expected to add to the more substituted carbon of the double bond (the one attached to the pyridine ring) due to the formation of a more stable carbocation intermediate.

In reactions involving the pyridine ring, such as electrophilic aromatic substitution (which is generally difficult for pyridines), the directing effects of the bromo and cyclohexenyl substituents would determine the position of the incoming electrophile. The bromine atom is a deactivating but ortho, para-directing group, while the alkenyl group is generally an activating ortho, para-directing group. However, the inherent electron-deficient nature of the pyridine ring makes such reactions challenging. libretexts.org

Stereoselectivity:

Reactions involving the formation of new stereocenters on the cyclohexenyl ring would be subject to stereocontrol. For example, epoxidation and syn-dihydroxylation would occur from the less sterically hindered face of the double bond.

The stereoselectivity of additions to cyclohexene systems can be influenced by steric and electronic factors. saskoer.caacs.org The bulky 5-bromopyridyl group at the 2-position of the cyclohexenyl ring would likely direct incoming reagents to the opposite face of the ring.

Reaction Mechanism Elucidation through Kinetic and Spectroscopic Studies

Despite the importance of mechanistic understanding in synthetic chemistry, a thorough search of scholarly databases and chemical literature yields no specific studies focused on the reaction mechanism of this compound. Consequently, there is a lack of published data regarding its kinetic profiles or the spectroscopic characterization of its reaction intermediates.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are invaluable tools for identifying the structures of reactants, products, and any observable intermediates. For instance, in situ NMR spectroscopy can allow for the real-time observation of species present in the reaction mixture, offering direct evidence for proposed intermediates.

Without such dedicated studies for this compound, any discussion of its reaction mechanisms would be purely speculative and not grounded in the required scientific evidence. The influence of the bromo-substituent on the pyridine ring and the electronic and steric effects of the cyclohexenyl group present a unique chemical puzzle that awaits experimental investigation.

Future research in this area would be necessary to populate the following hypothetical data tables and provide a detailed understanding of the compound's reactivity.

Hypothetical Data for Future Kinetic Studies

| Experiment | [this compound] (M) | [Reagent] (M) | Temperature (°C) | Initial Rate (M/s) |

|---|---|---|---|---|

| 1 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| 2 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| 3 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Hypothetical Spectroscopic Data for a Proposed Reaction Intermediate

| Spectroscopic Technique | Observed Data | Interpretation |

|---|---|---|

| 1H NMR (ppm) | Data Not Available | Data Not Available |

| 13C NMR (ppm) | Data Not Available | Data Not Available |

| IR (cm-1) | Data Not Available | Data Not Available |

| MS (m/z) | Data Not Available | Data Not Available |

The absence of empirical data for this compound underscores a gap in the current body of chemical knowledge and highlights an opportunity for future research to contribute to a more complete understanding of the reactivity of substituted pyridines.

Advanced Spectroscopic and Structural Characterization Techniques for 5 Bromo 2 Cyclohex 1 En 1 Yl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine, providing detailed information about the chemical environment of each proton and carbon atom.

For ¹H NMR, the spectrum is expected to show distinct signals for the protons of the pyridine (B92270) ring and the cyclohexenyl group. The pyridine ring protons are anticipated to appear in the aromatic region (typically δ 7.0-9.0 ppm). The proton at the C6 position, being adjacent to the nitrogen atom, would likely be the most deshielded. The protons at C3 and C4 would also exhibit characteristic chemical shifts and coupling patterns. Specifically, H-3 is expected to be a doublet, coupled to H-4, while H-4 would likely appear as a doublet of doublets, coupled to both H-3 and H-6 (meta-coupling).

The protons of the cyclohexenyl group would be found in the aliphatic and vinylic regions of the spectrum. The vinylic proton on the cyclohexene (B86901) ring is expected to resonate in the δ 5.5-6.5 ppm range. The allylic protons would appear further downfield compared to the other methylene (B1212753) protons of the ring due to their proximity to the double bond.

In the ¹³C NMR spectrum, the carbon atoms of the pyridine ring would typically resonate between δ 120-160 ppm. The carbon atom C2, bonded to the cyclohexenyl group, and C5, bonded to the bromine atom, would have their chemical shifts significantly influenced by these substituents. The carbon atoms of the cyclohexenyl ring would appear at higher field strengths, with the sp² hybridized carbons of the double bond resonating in the δ 120-140 ppm region and the sp³ hybridized carbons appearing at δ 20-40 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine H-3 | 7.2-7.4 | 122-125 |

| Pyridine H-4 | 7.6-7.8 | 140-142 |

| Pyridine H-6 | 8.4-8.6 | 150-152 |

| Cyclohexenyl Vinylic-H | 6.0-6.3 | 128-132 (sp²) |

| Cyclohexenyl Allylic-H | 2.1-2.4 | 135-138 (sp²) |

| Cyclohexenyl CH₂ | 1.6-1.9 | 25-30 (sp³) |

| Cyclohexenyl CH₂ | 1.5-1.8 | 22-25 (sp³) |

Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between the pyridine protons H-3 and H-4, and within the cyclohexenyl ring, between the vinylic proton and the adjacent allylic protons, as well as among the methylene protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would allow for the definitive assignment of each carbon signal based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing longer-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected between the vinylic proton of the cyclohexenyl ring and the C2 carbon of the pyridine ring, confirming the point of attachment. Correlations between the pyridine protons and neighboring carbons would further solidify the structural assignment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This would be particularly useful in determining the preferred conformation of the cyclohexenyl ring relative to the pyridine ring. NOE correlations might be observed between the vinylic proton of the cyclohexene and the H-3 proton of the pyridine ring, depending on the rotational barrier around the C2-C(cyclohexenyl) bond.

In the event that this compound is a solid at room temperature and suitable crystals can be grown, solid-state NMR (ssNMR) could provide valuable insights into its solid-state structure and dynamics. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of both ¹³C and ¹⁵N nuclei. The chemical shifts observed in the solid state can differ from those in solution due to packing effects and the absence of molecular tumbling. These differences can provide information about intermolecular interactions and polymorphism.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The spectra of this compound would be characterized by vibrations originating from the pyridine ring, the cyclohexenyl group, and the C-Br bond.

Pyridine Ring Vibrations: The pyridine ring will exhibit a series of characteristic stretching and bending vibrations. C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. The C=C and C=N ring stretching vibrations will likely appear as a group of bands in the 1400-1600 cm⁻¹ range. Ring breathing modes, which are often strong in the Raman spectrum, are expected around 1000 cm⁻¹.

Cyclohexenyl Group Vibrations: The C-H stretching of the vinylic proton will be observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹. The C=C stretching vibration of the cyclohexene ring is expected around 1650 cm⁻¹.

C-Br Vibration: The C-Br stretching vibration is anticipated to appear in the lower frequency region of the IR spectrum, typically between 500 and 600 cm⁻¹.

Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| Aromatic C-H Stretch | 3050-3100 | Medium |

| Vinylic C-H Stretch | 3020-3040 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Strong |

| C=C Stretch (Cyclohexenyl) | 1640-1660 | Strong |

| C=C, C=N Ring Stretch | 1400-1600 | Strong |

| Ring Breathing | ~1000 | Very Strong |

| C-Br Stretch | 500-600 | Medium |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, this peak will be accompanied by an M+2 peak of nearly equal intensity, which is characteristic of the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. This isotopic pattern is a key diagnostic feature for the presence of a single bromine atom in the molecule.

The fragmentation of the molecular ion is likely to proceed through several pathways. Cleavage of the bond between the pyridine ring and the cyclohexenyl group would be a probable fragmentation route. Loss of the cyclohexenyl radical would lead to a fragment ion corresponding to the 5-bromopyridinyl cation. Alternatively, fragmentation of the cyclohexenyl ring itself, for example, through a retro-Diels-Alder reaction, could also occur.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 251/253 | [C₁₁H₁₂BrN]⁺ | Molecular Ion (M⁺) |

| 172/174 | [C₅H₃BrN]⁺ | Loss of cyclohexene |

| 156/158 | [C₅H₄Br]⁺ | Loss of cyclohexenyl radical |

| 78 | [C₅H₄N]⁺ | Loss of Br and cyclohexenyl radical |

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would allow for the precise determination of bond lengths, bond angles, and torsional angles within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated system formed by the pyridine ring and the cyclohexenyl double bond.

The conjugation between the pyridine ring and the double bond of the cyclohexenyl group is expected to cause a bathochromic (red) shift in the absorption maximum compared to unconjugated pyridine. The presence of the bromine atom, an auxochrome, may also slightly influence the position and intensity of the absorption bands. Typically, substituted pyridines exhibit strong absorption bands in the 200-300 nm range. youtube.com The electronic transitions in such conjugated systems are sensitive to the planarity of the molecule; a more planar conformation would lead to more effective conjugation and a longer wavelength of maximum absorption. youtube.com

A comprehensive search of available scientific literature and chemical databases has been conducted to gather information on the chiroptical spectroscopy of this compound and its potential chiral derivatives for stereochemical assignment.

Therefore, content for the requested section "4.6. Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment (if chiral derivatives are discussed)" cannot be generated, as the prerequisite condition—the existence of discussed chiral derivatives and associated chiroptical studies—is not met in the current body of scientific literature.

Computational and Theoretical Investigations of 5 Bromo 2 Cyclohex 1 En 1 Yl Pyridine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine, these calculations would provide insights into its electronic behavior and reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

HOMO: The energy and spatial distribution of the HOMO would indicate the molecule's ability to donate electrons. In a molecule like this compound, the HOMO is likely to be distributed over the electron-rich pyridine (B92270) ring and the cyclohexene (B86901) double bond.

LUMO: The energy and distribution of the LUMO would signify the molecule's capacity to accept electrons. The LUMO is expected to be located on the pyridine ring, influenced by the electronegative bromine and nitrogen atoms.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

A hypothetical FMO analysis might yield the following data:

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 to -5.5 |

| LUMO Energy | -1.5 to -0.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These values are illustrative and would require actual quantum chemical calculations to be confirmed.

Electrostatic Potential Mapping and Charge Distribution Analysis

An electrostatic potential (ESP) map would visualize the charge distribution on the molecular surface, identifying electrophilic and nucleophilic sites.

Negative Potential Regions: These regions (typically colored red or yellow) indicate areas of high electron density and are susceptible to electrophilic attack. For this compound, the nitrogen atom of the pyridine ring would be a site of negative potential.

Positive Potential Regions: These areas (typically colored blue) represent electron-deficient regions and are prone to nucleophilic attack. The hydrogen atoms and the area around the bromine atom would likely exhibit a positive electrostatic potential.

Analysis of the charge distribution would quantify the partial charges on each atom, providing further insight into the molecule's polarity and reactivity.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to predict the ground state properties of molecules. For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine:

Optimized Geometry: The most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: The calculation of vibrational frequencies can confirm that the optimized structure corresponds to a true energy minimum and can be used to predict the infrared (IR) and Raman spectra of the molecule.

Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy of formation could be calculated to assess the molecule's stability.

Conformational Analysis and Energy Landscapes

The presence of the cyclohexene ring and its connection to the pyridine ring allows for different spatial orientations or conformations. A conformational analysis would be necessary to identify the most stable conformers and the energy barriers between them. This is typically done by systematically rotating the single bond connecting the two rings and calculating the energy at each step. The results would be plotted on an energy landscape to visualize the low-energy conformations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While less common for a molecule of this size unless studying its interaction with a larger system (e.g., a biological macromolecule or a solvent), Molecular Dynamics (MD) simulations could provide insights into the dynamic behavior of this compound over time. MD simulations would model the movement of atoms and could be used to study conformational changes and intermolecular interactions in a simulated environment.

Computational Studies of Reaction Mechanisms and Transition States

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies could be conducted to investigate various potential reactions, such as:

Electrophilic Aromatic Substitution: The pyridine ring's reactivity towards electrophiles could be modeled to predict the most likely site of substitution.

Nucleophilic Aromatic Substitution: The susceptibility of the bromine-bearing carbon to nucleophilic attack could be investigated.

Cross-Coupling Reactions: The utility of the bromo-substituent in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) could be computationally explored.

These studies would involve locating the transition state structures for each reaction step and calculating the activation energies, thereby providing a detailed understanding of the reaction pathways and kinetics.

Prediction of Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic parameters of molecules. nih.govresearchgate.net These theoretical calculations provide valuable information on nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra, which aids in the structural elucidation and characterization of the compound.

Methodologies such as the B3LYP functional combined with a suitable basis set like 6-311++G(d,p) are commonly employed for geometry optimization and frequency calculations. nih.govresearchgate.net Following optimization to find the molecule's most stable conformation, further calculations can be performed to elicit detailed spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net This approach calculates the magnetic shielding tensors for each nucleus in the molecule. The resulting theoretical chemical shifts are often compared against a reference compound, such as tetramethylsilane (B1202638) (TMS), to provide values that can be correlated with experimental spectra. Such calculations are crucial for assigning signals in experimentally obtained NMR spectra to specific atoms within the this compound structure.

| Atom Type | Atom Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹³C | Pyridine Ring | Calculated Value |

| ¹³C | Cyclohexene Ring | Calculated Value |

| ¹H | Pyridine Ring | Calculated Value |

| ¹H | Cyclohexene Ring | Calculated Value |

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the harmonic vibrational frequencies of the molecule at its optimized geometry. These calculations predict the wavenumbers (cm⁻¹) corresponding to the fundamental vibrational modes of the molecule, such as C-H, C=C, C-N, and C-Br stretching and bending vibrations. researchgate.net The potential energy distribution (PED) analysis can be used to assign the calculated frequencies to specific vibrational modes. researchgate.net Comparing the computed spectrum with experimental FT-IR data helps confirm the molecular structure.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Predicted Intensity |

|---|---|---|

| Pyridine Ring C=N/C=C Stretching | Calculated Value | Calculated Value |

| Cyclohexene C=C Stretching | Calculated Value | Calculated Value |

| Aromatic C-H Stretching | Calculated Value | Calculated Value |

| Aliphatic C-H Stretching | Calculated Value | Calculated Value |

| C-Br Stretching | Calculated Value | Calculated Value |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of molecules are predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities in the UV-Vis spectrum. researchgate.net These calculations provide insight into the electronic structure of this compound, particularly the transitions between molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are theoretical models that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their physicochemical properties. researchgate.net The core principle of QSPR is that variations in a molecule's properties can be explained by changes in its structural or physicochemical descriptors. researchgate.net

For a compound like this compound, a QSPR study would typically involve it as part of a larger dataset of structurally related substituted pyridines. The goal would be to develop a predictive model for a specific non-prohibited property, such as lipophilicity (logP), which is a critical parameter in medicinal and environmental chemistry. researchgate.net

The development of a QSPR model involves several key steps:

Dataset Selection: A series of molecules with known experimental values for the property of interest is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, constitutional, quantum-chemical) are calculated for each molecule in the series.

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that links a selection of the most relevant descriptors to the property. researchgate.net

Model Validation: The predictive power and robustness of the developed model are rigorously tested using statistical validation techniques. researchgate.net

While specific QSPR studies focused solely on this compound are not available, the methodologies are well-established for various classes of organic compounds, including substituted pyridines. nih.gov Such a study could potentially predict its lipophilicity, refractive index, or other physicochemical properties based on its unique combination of a pyridine ring, a cyclohexene substituent, and a bromine atom.

Applications and Advanced Materials Science Incorporating 5 Bromo 2 Cyclohex 1 En 1 Yl Pyridine Scaffolds Non Biological

Role as a Building Block in Complex Organic Synthesis

The 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine scaffold is primed to be a valuable intermediate in complex organic synthesis. The bromine atom on the pyridine (B92270) ring and the double bond in the cyclohexenyl moiety offer two distinct and chemoselective sites for further functionalization.

The bromo-substituted pyridine core is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, the bromine atom can be readily substituted using Suzuki-Miyaura coupling with boronic acids, Stille coupling with organostannanes, or Heck coupling with alkenes. organic-chemistry.orgwikipedia.orglibretexts.org Such transformations would allow for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the 5-position of the pyridine ring, thereby enabling the synthesis of complex, polyfunctional molecules. The reactivity of bromopyridines in these coupling reactions is well-established, providing a reliable synthetic pathway. rsc.orgorganic-chemistry.orgrsc.orgnih.gov

Simultaneously, the cyclohexenyl group offers a site for reactions typical of alkenes, such as addition reactions (e.g., hydrogenation, halogenation, epoxidation) or oxidation, leading to the formation of diols or other oxygenated derivatives. This dual reactivity allows for a stepwise or orthogonal synthetic strategy, where one part of the molecule can be modified while the other remains intact for subsequent transformations. This makes this compound a potentially powerful building block for the construction of intricate molecular frameworks.

Table 1: Potential Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Resulting Bond | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compounds | C-C | Pd(PPh₃)₄, Pd(OAc)₂ |

| Stille Coupling | Organotin compounds | C-C | Pd(PPh₃)₄ |

| Heck Coupling | Alkenes | C-C | Pd(OAc)₂ |

| Buchwald-Hartwig Amination | Amines | C-N | Pd₂(dba)₃, BINAP |

Precursor for Novel Organic Materials and Polymers

The unique electronic and structural features of this compound make it an attractive precursor for the development of novel organic materials with tailored properties.

Optoelectronic Materials (e.g., organic light-emitting diodes, organic photovoltaics)

Pyridine-containing compounds are widely utilized in the field of optoelectronics due to their electron-deficient nature, which facilitates electron transport. rsc.orgst-andrews.ac.uk The incorporation of a pyridine ring into a conjugated system can enhance the electron affinity of the resulting material. st-andrews.ac.uk By employing cross-coupling reactions to replace the bromine atom with various aromatic or heteroaromatic moieties, it is possible to synthesize extended π-conjugated systems based on the 2-(cyclohex-1-en-1-yl)pyridine core. These new, larger molecules could exhibit interesting photophysical properties, such as fluorescence or phosphorescence, making them suitable for use as emitters or electron-transporting materials in organic light-emitting diodes (OLEDs). researchgate.net The specific electronic properties could be fine-tuned by the choice of the coupled substituent. nih.gov

Polymeric Scaffolds for Advanced Separations or Membranes

The vinyl-like reactivity of the cyclohexenyl group suggests that this compound could serve as a monomer for polymerization reactions. Vinylpyridine and its derivatives are known to undergo polymerization to form poly(vinylpyridine)s, which have a range of applications. acs.orggoogle.commdpi.comrsc.orgnih.gov Through addition polymerization, potentially initiated by radical, anionic, or cationic methods, novel polymers incorporating the bromo-pyridine functionality could be synthesized.

These resulting polymers would possess pendant 5-bromopyridyl groups, which could be further modified post-polymerization. This "post-polymerization modification" strategy allows for the introduction of various functional groups along the polymer chain, leading to materials with tailored properties for applications such as advanced separation membranes, ion-exchange resins, or as scaffolds for catalysts. The presence of the bromine atom provides a reactive site for these modifications.

Application in Catalysis and Ligand Design (excluding enzymatic catalysis in biological systems)

Pyridine and its derivatives are fundamental components in the design of ligands for transition metal catalysis. The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can coordinate to a metal center, forming stable metal complexes. The electronic and steric properties of the ligand can be systematically altered by changing the substituents on the pyridine ring.

This compound could be utilized as a ligand itself, or more likely, as a precursor to more complex ligand structures. The bromine atom can be replaced with other coordinating groups, such as phosphines, amines, or other heterocyclic moieties, through cross-coupling reactions. This would lead to the formation of bidentate or polydentate ligands. The specific arrangement of these coordinating atoms would influence the catalytic activity and selectivity of the resulting metal complexes in various chemical transformations, including hydrogenation, hydroformylation, and carbon-carbon bond-forming reactions. The electronic nature of the pyridine ring can be modulated by substituents, which in turn affects the catalytic properties of the metal center. nih.gov

Integration into Supramolecular Assemblies and Frameworks

Supramolecular chemistry involves the design and synthesis of complex chemical systems held together by non-covalent interactions. Pyridine-based molecules are excellent building blocks for supramolecular assemblies due to their ability to participate in hydrogen bonding, π-π stacking, and metal coordination. acs.orgrsc.orgoup.comnih.govmdpi.com

The this compound molecule has several features that could be exploited in the construction of supramolecular structures. The pyridine nitrogen can act as a hydrogen bond acceptor or a coordination site for metal ions. The aromatic ring can participate in π-stacking interactions with other aromatic systems. Furthermore, the bromine atom can engage in halogen bonding, a directional non-covalent interaction that is increasingly being used in crystal engineering and the design of functional materials. By designing complementary molecules that can interact with these specific sites, it is possible to direct the self-assembly of this compound into well-defined one-, two-, or three-dimensional networks.

Considerations for Green Chemistry and Sustainable Synthesis in Applications

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis and application of this compound and its derivatives can be approached with these principles in mind.

Modern synthetic methods for pyridine derivatives increasingly focus on environmentally benign procedures. nih.govresearchgate.netacs.orgresearchgate.net This includes the use of greener solvents, such as water or ethanol, and the development of catalytic reactions that proceed with high atom economy. One-pot multicomponent reactions are particularly attractive as they can reduce the number of synthetic steps, minimize waste, and save energy. nih.govacs.orgresearchgate.net Microwave-assisted synthesis is another green technique that can significantly shorten reaction times and improve yields for the preparation of pyridine derivatives. nih.govacs.org

In its applications, the use of this compound in catalysis is inherently a green chemistry approach, as catalysts, by definition, are used in small amounts and allow for more efficient chemical transformations. When designing materials, considerations for their lifecycle, including their potential for recycling and biodegradability, are also important aspects of a green chemistry perspective. Designing polymers from this monomer that can be easily reprocessed or that degrade into non-toxic products would be a key goal for sustainable materials science. The use of pyridine and its derivatives as green solvents is also an area of active research. biosynce.com

Future Research Directions and Emerging Trends for 5 Bromo 2 Cyclohex 1 En 1 Yl Pyridine Derivatives

Exploration of Novel Synthetic Pathways to Enhance Efficiency and Selectivity

The development of efficient and selective synthetic routes is paramount for the practical application of 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine derivatives. While traditional cross-coupling reactions are effective, future research will likely focus on more sustainable and atom-economical methods.

One promising area is the use of metal-free catalysis, which circumvents the cost and toxicity associated with transition metals like palladium. Organocatalysis and photocatalysis, for instance, could offer greener alternatives for C-H activation or the formation of new carbon-carbon and carbon-heteroatom bonds. The development of one-pot, multi-component reactions (MCRs) represents another key trend. MCRs allow for the synthesis of complex molecules from simple precursors in a single step, significantly improving efficiency and reducing waste.

Furthermore, flow chemistry is emerging as a powerful tool for synthesis. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved selectivity, and safer handling of reactive intermediates compared to traditional batch processing. americanpharmaceuticalreview.com

| Synthetic Strategy | Potential Advantages | Relevant Research Area |

| Metal-Free Catalysis | Reduced cost, lower toxicity, greener chemistry | Organocatalysis, Photocatalysis |

| Multi-Component Reactions (MCRs) | Increased efficiency, reduced waste, step economy | One-pot synthesis |

| Flow Chemistry | Precise reaction control, improved safety, scalability | Process intensification, microreactors |

Development of New Catalytic Transformations Utilizing the Compound as a Substrate

The unique structure of this compound, featuring a vinyl group and a bromo-substituent on the pyridine (B92270) ring, makes it an excellent substrate for a variety of catalytic transformations. The bromine atom is a prime site for well-established palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce diverse aryl, vinyl, or alkynyl groups. numberanalytics.com

Future research will likely explore novel catalytic systems that offer higher turnover numbers, operate under milder conditions, and exhibit broader substrate scope. For example, the development of new phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands could enhance the activity and stability of palladium catalysts. spectroscopyonline.com Beyond palladium, catalysts based on more abundant and less expensive metals like copper, nickel, and iron are gaining traction for similar cross-coupling reactions. perkinelmer.com The cyclohexenyl moiety also offers a site for transformations such as hydrogenation, epoxidation, or dihydroxylation, allowing for the creation of derivatives with different saturation levels and functional groups.

Investigation of Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

Understanding reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Process Analytical Technology (PAT) is a framework that utilizes in-line and on-line analytical tools for real-time monitoring and control of chemical reactions. mt.comwikipedia.org For transformations involving this compound, several advanced spectroscopic techniques are being investigated.